

An In-depth Technical Guide to N-butyryl-L-Homoserine lactone-d5

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Compound of Interest

Compound Name: *N-butyryl-L-Homoserine lactone-d5*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-butyryl-L-Homoserine lactone-d5 (C4-HSL-d5) is the deuterated analog of N-butyryl-L-Homoserine lactone (C4-HSL), a crucial quorum-sensing signal molecule in many Gram-negative bacteria, most notably the opportunistic human pathogen *Pseudomonas aeruginosa*. [1] Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density. [2][3] C4-HSL-d5 serves as an invaluable tool in the study of quorum sensing, primarily as an internal standard for the accurate quantification of its non-deuterated counterpart in biological samples using mass spectrometry. [4] Its isotopic labeling provides a distinct mass shift, enabling precise differentiation from the endogenous C4-HSL. Beyond its role as an analytical standard, C4-HSL-d5 is also utilized in studies of quorum sensing mechanisms and in the development of novel antimicrobial strategies. [1] This guide provides a comprehensive overview of **N-butyryl-L-Homoserine lactone-d5**, including its physicochemical properties, synthesis, role in quorum sensing, and detailed experimental protocols for its application.

Physicochemical Properties

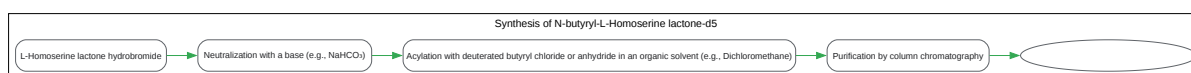
N-butyryl-L-Homoserine lactone-d5 is a stable, isotopically labeled compound with physical and chemical characteristics that make it highly suitable for analytical applications. [1]

Property	Value	Reference
Molecular Formula	C ₈ H ₈ D ₅ NO ₃	[1][5]
Molecular Weight	176.23 g/mol	[1][5]
Appearance	Crystalline solid	[1]
Purity	≥99% deuterated forms (d ₁ -d ₅)	[5]
Solubility	Soluble in organic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).	[5]
Storage and Stability	Recommended storage at -20°C for the solid form and -80°C when in solution. Stable for at least 4 years under proper storage conditions.	[1]
CAS Number	2701379-46-4	[1][5]

Synthesis

The synthesis of **N-butyryl-L-Homoserine lactone-d₅** typically involves the acylation of L-homoserine lactone with a deuterated butyryl group. While specific, detailed protocols for the d₅ variant are proprietary to commercial suppliers, a general synthetic approach can be adapted from established methods for N-acyl homoserine lactone synthesis.[6][7]

General Synthetic Workflow



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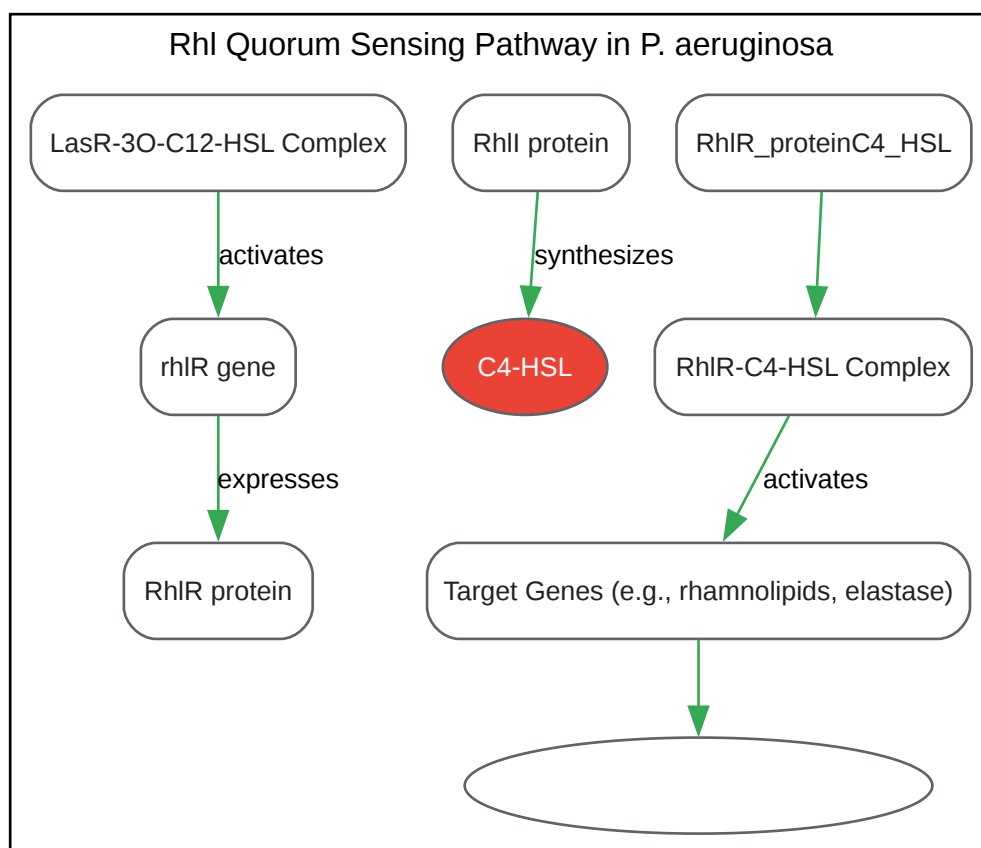
Caption: General workflow for the synthesis of **N-butyryl-L-Homoserine lactone-d5**.

Role in Quorum Sensing: The Rhl System in *Pseudomonas aeruginosa*

In *Pseudomonas aeruginosa*, C4-HSL is a key signaling molecule in the Rhl quorum-sensing system, which regulates the expression of numerous virulence factors and biofilm formation.^[2]^[3]^[8] The deuterated analog, C4-HSL-d5, is a valuable tool for studying this pathway.

The Rhl system operates in concert with the Las system in a hierarchical manner. The Las system, regulated by N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL), activates the expression of the *rhlR* gene.^[8] The RhlR protein is a transcriptional regulator that, when bound to its cognate autoinducer C4-HSL, activates the transcription of target genes.^[2] The synthesis of C4-HSL is catalyzed by the RhlI synthase.^[9]

The Rhl Quorum Sensing Signaling Pathway



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Caption: The hierarchical Rhl quorum sensing pathway in *Pseudomonas aeruginosa*.

Experimental Protocols

Quantification of N-butyryl-L-Homoserine lactone using LC-MS/MS with a Deuterated Internal Standard

This protocol outlines a general method for the quantification of C4-HSL in bacterial culture supernatants using **N-butyryl-L-Homoserine lactone-d5** as an internal standard.^{[10][11]}

1. Sample Preparation:

- Grow the bacterial strain of interest under conditions that promote quorum sensing.
- Centrifuge the culture to pellet the cells and collect the supernatant.
- Spike a known concentration of **N-butyryl-L-Homoserine lactone-d5** into the supernatant.
- Perform a liquid-liquid extraction of the supernatant, typically with an equal volume of acidified ethyl acetate.
- Vortex thoroughly and centrifuge to separate the phases.
- Collect the organic (upper) phase and evaporate to dryness under a stream of nitrogen.
- Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/water).

2. LC-MS/MS Analysis:

- Liquid Chromatography (LC):
 - Use a C18 reversed-phase column for separation.
 - Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).

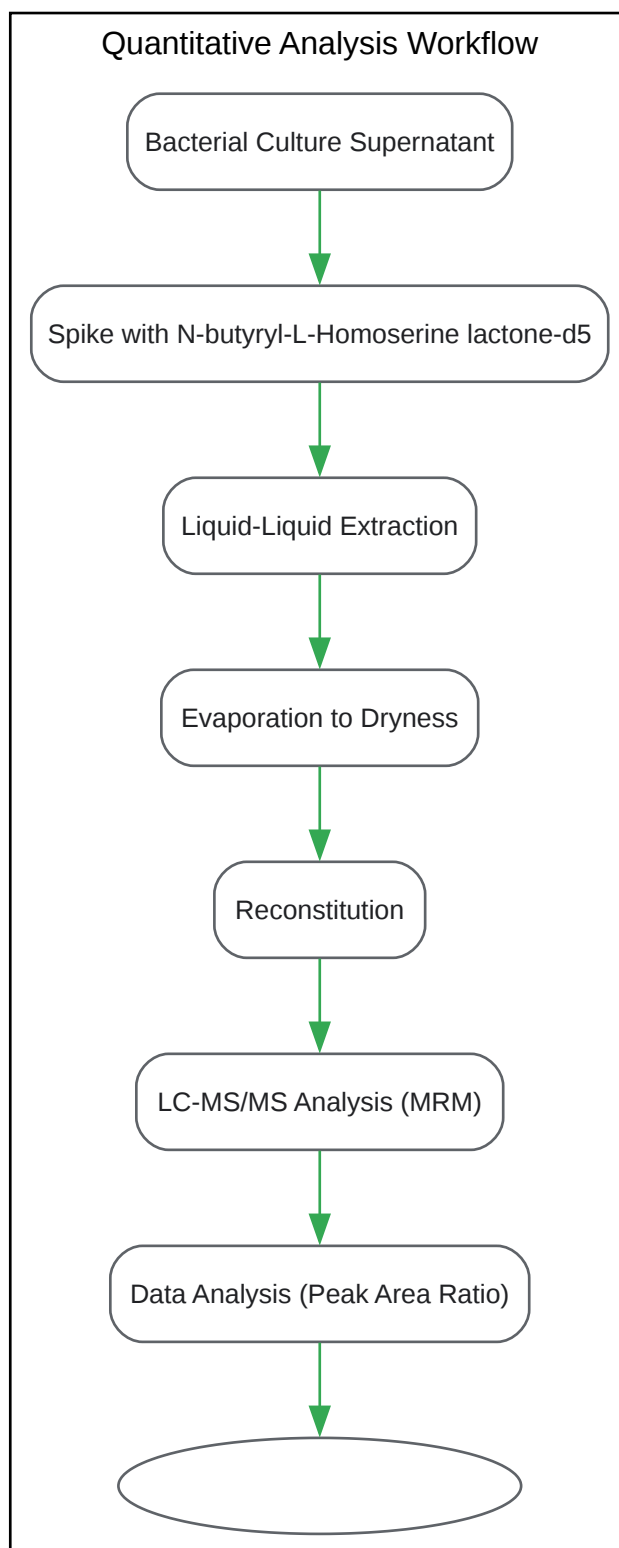
- Mass Spectrometry (MS):
 - Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
 - Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion for both C4-HSL and C4-HSL-d5 is the $[M+H]^+$ ion. The product ion is typically the lactone ring fragment.[\[12\]](#)[\[13\]](#)

Compound	Precursor Ion (m/z)	Product Ion (m/z)
N-butyryl-L-Homoserine lactone (C4-HSL)	172.1	102.1
N-butyryl-L-Homoserine lactone-d5 (C4-HSL-d5)	177.1	102.1

3. Data Analysis:

- Generate a standard curve using known concentrations of C4-HSL and a fixed concentration of C4-HSL-d5.
- Calculate the peak area ratio of the analyte (C4-HSL) to the internal standard (C4-HSL-d5).
- Determine the concentration of C4-HSL in the unknown samples by interpolating from the standard curve.

Experimental Workflow for Quantification



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Caption: A typical experimental workflow for the quantification of C4-HSL.

Conclusion

N-butyryl-L-Homoserine lactone-d5 is an indispensable tool for researchers in microbiology, chemical biology, and drug discovery. Its primary utility as an internal standard enables the precise and accurate quantification of its endogenous counterpart, C4-HSL, a key signaling molecule in bacterial quorum sensing. A thorough understanding of its properties and applications, as outlined in this guide, will facilitate further research into the complex world of bacterial communication and aid in the development of novel therapeutic strategies to combat bacterial infections.

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